3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride
Description
3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride (CAS: 3D-DXC59454) is a halogenated aniline derivative functionalized with a 4-methylpiperazine moiety. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its structure features a bromine atom at the 3-position and a 4-methylpiperazine group at the 4-position of the aniline ring, which confer unique electronic and steric properties. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for reactions in aqueous or mixed-solvent systems.
Commercial availability data from CymitQuimica indicates a price of €717.00 for 50 mg, reflecting its specialized application in high-value drug discovery pipelines .
Properties
IUPAC Name |
3-bromo-4-(4-methylpiperazin-1-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKIRSNTJRQTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803594-54-8 | |
| Record name | Benzenamine, 3-bromo-4-(4-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride typically involves the reaction of 3-bromoaniline with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride is with a molecular weight of 306.63 g/mol. The compound features a bromine atom at the 3-position of the aniline ring and a 4-methylpiperazine group, which enhances its solubility and reactivity in biological systems .
Medicinal Chemistry
This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for further functionalization, which can lead to the development of new therapeutic agents. Compounds with similar structures have been investigated for their potential as:
- Anticancer agents : Preliminary studies suggest that this compound may exhibit activity against certain cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis.
- Neurotransmitter modulators : The piperazine moiety is known to enhance binding affinity to serotonin and dopamine receptors, indicating potential applications in treating mood disorders and other neuropsychiatric conditions .
Biological Assays
Due to its solubility and bioactivity, this compound is employed in various biological assays to study receptor interactions and cellular responses. It has been used to investigate:
- Binding affinities : Studies focus on how 3-bromo-4-(4-methylpiperazin-1-yl)aniline interacts with specific receptors, providing insights into its pharmacodynamics.
- Enzyme inhibition : The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development against various diseases.
Case Study 1: Anticancer Activity
Research conducted on derivatives of 3-bromo-4-(4-methylpiperazin-1-yl)aniline has demonstrated promising anticancer properties. In vitro studies indicated that these compounds could significantly reduce the viability of specific cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Case Study 2: Neuropharmacological Potential
In studies examining the interaction of this compound with serotonin receptors, it was found that modifications to the piperazine group could enhance receptor binding affinity. This finding supports its potential use in developing treatments for anxiety and depression .
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride (CAS: 932-96-7)
- Structural Difference : Bromine is replaced with chlorine.
- This analog is frequently used in cross-coupling reactions .
3-Bromo-4-(tert-butyl)aniline Hydrochloride (CAS: 63818-33-7)
- Structural Difference : The 4-methylpiperazine group is replaced with a tert-butyl moiety.
- Impact : The bulky tert-butyl group introduces significant steric hindrance, limiting accessibility for intermolecular interactions. This compound is less common in drug synthesis but serves as a model for studying steric effects in aromatic systems .
Piperazine-Modified Analogs
3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline (Ref: 10-F654443)
- Structural Difference : The piperazine group is attached via a methylene linker instead of direct bonding to the aromatic ring.
Impurity D (CAS: 1263278-80-3)
- Structural Difference : Incorporates a triazolopyridine moiety linked to a 3-bromophenyl-piperazine group.
- Impact : The extended heterocyclic system broadens π-π stacking interactions, making it relevant in the purification and analysis of antipsychotic drugs .
Functional Group Variants
3-Trifluoromethyl-4-(4-methylpiperazin-1-yl)aniline
- Structural Difference : Bromine is replaced with a trifluoromethyl group.
- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, a critical feature in CNS-targeting pharmaceuticals. This compound is synthesized via coupling reactions similar to those used for the parent brominated analog .
Comparative Data Table
Biological Activity
3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C11H15BrN2·HCl
- Molecular Weight : 291.17 g/mol
- Functional Groups : Bromine atom, piperazine ring, and an aniline moiety.
These features contribute to its unique reactivity and biological activity, making it a subject of interest in drug discovery.
Biological Activity
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its ability to interact with various biological targets suggests potential inhibition of specific enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Studies have demonstrated the compound's effectiveness against a range of pathogens. For instance, compounds with similar structures have shown significant activity against bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer properties of this compound have been highlighted in several studies. It has been noted for its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 2.5 | Induction of apoptosis through caspase activation |
| Study B | U-937 | 1.8 | Inhibition of cell proliferation via cell cycle arrest |
| Study C | A549 (lung cancer) | 3.2 | Modulation of receptor tyrosine kinases |
The biological activity of this compound is largely attributed to its interaction with molecular targets within cells. The piperazine moiety enhances its ability to cross biological membranes, potentially increasing efficacy.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can interact with receptors that regulate cell growth and survival.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
Case Studies
Several case studies have explored the efficacy of this compound in vitro and in vivo:
-
In Vitro Study on MCF-7 Cells :
- Objective : To assess cytotoxicity and mechanism.
- Findings : Induced apoptosis with an IC50 value of 2.5 µM; increased caspase-3/7 activity was observed.
-
In Vivo Study in Mouse Models :
- Objective : Evaluate antitumor activity.
- Findings : Significant tumor reduction observed after treatment with the compound compared to control groups.
-
Antimicrobial Efficacy Against S. aureus :
- Objective : Test antibacterial properties.
- Findings : Demonstrated effective inhibition with an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution of 3-bromo-4-chloronitrobenzene with N-methylpiperazine in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate. Subsequent reduction of the nitro group to an amine (e.g., catalytic hydrogenation or NaBH4) followed by HCl treatment yields the hydrochloride salt. Optimizing stoichiometry (1:1.2 molar ratio of aryl halide to piperazine), reaction temperature (80–100°C), and purification via recrystallization from ethanol/water mixtures can improve yields to >75% .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at the 3-position acts as a directing group, enabling regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids at 80–120°C in dioxane/water (3:1) with K2CO3 as a base can introduce aryl/heteroaryl groups. Kinetic studies show that steric hindrance from the adjacent methylpiperazine group slightly reduces reaction rates compared to unsubstituted bromoanilines .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) shows distinct signals for the piperazine protons (δ 2.3–3.1 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the quaternary carbon adjacent to bromine (δ 120–125 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm resolves purity >98% .
- Mass Spectrometry : ESI-MS in positive mode confirms the molecular ion peak at m/z 300.1 [M+H]⁺ .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly for disordered regions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Cu-Kα radiation (λ = 1.5418 Å) at 100 K can resolve disorder in the methylpiperazine moiety. SHELXL refinement with TWIN and BASF commands addresses twinning, while PART instructions model partial occupancy. Hydrogen bonding between the aniline NH₃⁺ and chloride ions stabilizes the crystal lattice (d(N–Cl) ≈ 3.2 Å) .
Q. What strategies reconcile contradictory stability data under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Assays : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–10). LC-MS analysis identifies hydrolysis products (e.g., dehalogenation or piperazine ring opening at pH < 3).
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C. The compound is most stable at pH 4–6 (t₉₀ > 12 months) due to minimized protonation of the aniline group .
Q. How does the methylpiperazine moiety affect intermolecular interactions in co-crystals or salt forms?
- Methodological Answer : Co-crystallization with dicarboxylic acids (e.g., succinic acid) via solvent evaporation reveals π-π stacking between aromatic rings (3.5–4.0 Å spacing) and hydrogen bonds between piperazine N–H and carboxylate groups. Differential scanning calorimetry (DSC) shows melting point elevation (>200°C) in co-crystals, enhancing thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
